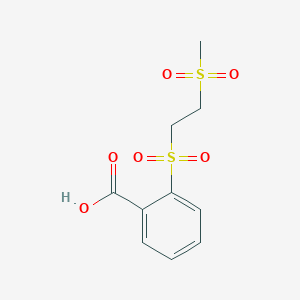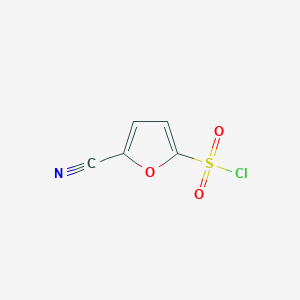
4-Bromo-3-fluoro-2-methylbenzoic acid
概要
説明
4-Bromo-3-fluoro-2-methylbenzoic acid is a chemical compound with the molecular formula C8H6BrFO2 . It is a type of benzoic acid that has bromine, fluorine, and a methyl group attached to the benzene ring .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ for 1 hour . Another method involves the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3- ( (2,6-difluorophenyl)diazenyl) benzoate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring with a bromine atom, a fluorine atom, and a methyl group attached to it . The average mass of the molecule is 233.034 Da and the monoisotopic mass is 231.953506 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various pathways. For instance, it can undergo nucleophilic substitution reactions . More specific reaction mechanisms would depend on the specific conditions and reactants involved.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C8H6BrFO2), average mass (233.034 Da), and monoisotopic mass (231.953506 Da) .科学的研究の応用
Organic Electronics Enhancement
Halobenzoic acids, including derivatives similar to 4-Bromo-3-fluoro-2-methylbenzoic acid, have been utilized to improve the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), a material widely used in organic electronics. A study by Tan et al. (2016) demonstrated that treatment with halobenzoic acids significantly increased the conductivity of PEDOT:PSS, enabling its application in high-efficiency ITO-free organic solar cells without a hole transport layer. This modification resulted in a power conversion efficiency comparable to traditional ITO-based devices, showcasing the potential of halobenzoic acids in enhancing organic electronic devices (Tan, Zhou, Ji, Huang, & Chen, 2016).
Fluorescent Detection
Compounds structurally related to this compound have been employed as fluorescent sensors for detecting specific ions or molecules. For instance, Ni et al. (2016) developed a bifunctional fluorescent sensor using a derivative that exhibited high efficiency for detecting 2,4,6-trinitrophenol (TNP) and acetate ions. This sensor demonstrated a detection limit at the micromolar level, highlighting the utility of halogenated benzoic acids in sensitive and selective fluorescent detection applications (Ni, Yan, Zhang, Shang, Du, Li, Zhao, Wang, & Xing, 2016).
Environmental and Material Sciences
In environmental science, derivatives of halogenated benzoic acids have been investigated for their role in the biodegradation processes and as tracers in hydrological studies. For example, Bowman and Gibbens (1992) explored the use of difluorobenzoates, compounds with a similar structure to this compound, as nonreactive tracers in soil and groundwater systems. Their findings confirmed the suitability of these compounds as tracers, providing valuable tools for hydrological investigations (Bowman & Gibbens, 1992).
Structural and Luminescent Properties of Lanthanide Complexes
The effect of halogenobenzoate ligands, including those structurally related to this compound, on the luminescent properties of lanthanide complexes has been studied by Monteiro et al. (2015). They synthesized europium(III), gadolinium(III), and terbium(III) complexes with 4-halogenobenzoate ligands to compare the impact of halogens on the complexes' luminescent properties. Their research indicated that the halogen on the ligand molecules altered the symmetry around the europium(III) ion, affecting its luminescence efficiency. This study highlights the potential of halogenated benzoic acids in tuning the luminescent properties of metal complexes for various applications, including sensors and lighting (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).
Safety and Hazards
作用機序
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 4-Bromo-3-fluoro-2-methylbenzoic acid involves interactions with its targets. This compound may undergo reactions such as free radical bromination and nucleophilic substitution . The specifics of these interactions and the resulting changes depend on the exact nature of the target.
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including oxidation .
Result of Action
Similar compounds are known to cause various changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how it is metabolized in the body .
特性
IUPAC Name |
4-bromo-3-fluoro-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAPYHANHITQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693214 | |
| Record name | 4-Bromo-3-fluoro-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349716-97-7 | |
| Record name | 4-Bromo-3-fluoro-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-fluoro-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B1525558.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine](/img/structure/B1525559.png)











